molecular formula C31H34N4O3S B2665298 2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 689759-35-1

2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2665298
CAS No.: 689759-35-1
M. Wt: 542.7
InChI Key: BEQLWXBTKUJIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone family, characterized by a bicyclic core (3,4-dihydroquinazolin-4-one) substituted with a morpholine ring at position 6 and a 2-phenylethyl group at position 2. The sulfanyl (-S-) linkage at position 2 connects the quinazolinone scaffold to an acetamide moiety, which is further substituted with a 4-isopropylphenyl group. The morpholine moiety may enhance solubility, while the isopropylphenyl group could modulate lipophilicity and target affinity .

Properties

IUPAC Name

2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O3S/c1-22(2)24-8-10-25(11-9-24)32-29(36)21-39-31-33-28-13-12-26(34-16-18-38-19-17-34)20-27(28)30(37)35(31)15-14-23-6-4-3-5-7-23/h3-13,20,22H,14-19,21H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQLWXBTKUJIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the morpholine ring, and the attachment of the phenylethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: The phenylethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinazolinone Derivatives

Compound Name / ID Quinazolinone Substituents Acetamide Substituent Molecular Weight Key Features
Target Compound 6-morpholin-4-yl, 3-(2-phenylethyl) N-[4-(propan-2-yl)phenyl] ~550.0* Enhanced solubility (morpholine), balanced lipophilicity (isopropylphenyl)
2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 3-(4-chlorophenyl) N-(4-sulfamoylphenyl) 452.89 Polar sulfamoyl group; potential sulfonamide-based bioactivity
N-(4-isopropylphenyl)-2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide Morpholinone core (not quinazolinone) N-(4-isopropylphenyl) 347.4 Morpholinone scaffold; acetyl group may influence metabolic stability
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide 3-(4-chlorophenyl) N-(2-ethyl-6-methylphenyl) 464.0 Bulky alkyl substituents; increased hydrophobicity
N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(3-isopropoxypropyl)quinazolin-2-yl]sulfanyl}acetamide 3-(3-isopropoxypropyl) N-[(4-chlorophenyl)methyl] ~521.0* Ether-linked side chain; potential membrane permeability advantages

*Estimated based on molecular formula.

Pharmacological and Physicochemical Properties

Table 2: Property Trends in Analogues

Feature Target Compound 4-Chlorophenyl Analogue Morpholinone Derivative 3-Isopropoxypropyl Analogue
Solubility Moderate (morpholine) Low (chlorophenyl) High (morpholinone) Moderate (ether chain)
Lipophilicity (LogP) ~3.5* ~4.2* ~2.8* ~3.9*
Bioactivity Potential kinase inhibition Anticancer (sulfonamide) Unreported Antimicrobial (chlorophenyl)

*Predicted using fragment-based methods.

  • Morpholine vs. Chlorophenyl : The morpholine group in the target compound likely improves aqueous solubility compared to chlorophenyl-substituted analogues (), which are more hydrophobic and may exhibit stronger membrane penetration .

Key Research Findings

  • Morpholine-Containing Analogues: Compounds with morpholine or morpholinone moieties (e.g., ) show improved pharmacokinetic profiles due to reduced metabolic degradation .
  • Sulfamoylphenyl Derivatives : and highlight sulfonamide-containing analogues with demonstrated anticancer activity, possibly via carbonic anhydrase inhibition .
  • 3-Substituted Quinazolinones: Substituents at position 3 (e.g., phenylethyl, chlorophenyl) critically influence target affinity. The 2-phenylethyl group in the target compound may confer unique steric interactions compared to smaller substituents .

Biological Activity

The compound 2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with potential therapeutic applications. Its structural components, including the quinazoline core and morpholine ring, suggest diverse biological activities. This article explores the biological activity of this compound based on recent research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The compound features several notable structural elements:

ComponentDescription
Quinazoline Core A bicyclic structure known for various pharmacological activities.
Morpholine Ring A six-membered ring that enhances solubility and bioavailability.
Thioacetamide Group Imparts potential interactions with biological targets.

The molecular formula is C28H36N4O4SC_{28}H_{36}N_{4}O_{4}S with a molecular weight of 524.7 g/mol.

The mechanism of action involves the compound's interaction with specific enzymes or receptors, modulating their activity. The binding affinity to these targets can trigger downstream signaling pathways that may lead to therapeutic effects. Studies suggest that compounds with similar structures often act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Anti-inflammatory Properties

Research indicates that derivatives of quinazoline compounds exhibit significant anti-inflammatory activity. For example, related compounds have been shown to inhibit COX-2 activity, which is involved in the inflammatory response. In a study assessing COX inhibition, certain quinazoline derivatives demonstrated up to 47.1% inhibition at a concentration of 20 μM .

Anticancer Activity

Quinazoline derivatives have been investigated for their anticancer properties. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been observed in various studies. The specific compound under discussion may share these properties due to its structural similarities with known anticancer agents.

Case Studies

  • In vitro Studies : Laboratory experiments have shown that compounds similar to this compound can effectively reduce cell viability in cancer cell lines.
  • Animal Models : In vivo studies have indicated potential for reducing tumor size in xenograft models when administered at therapeutic doses.

Comparative Analysis with Similar Compounds

The biological activity of the target compound can be compared with similar quinazoline derivatives:

Compound NameCOX Inhibition (%)Anticancer Activity
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide47.1Moderate
N-(2,5-dimethoxyphenyl)-2-{[6-(morpholin-4-yl)-4-oxo]}acetamideNot specifiedHigh
N-(butan-2-yl)-2-{[6-(morpholin-4-yl)-4-oxo]}acetamideNot specifiedLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.